molecular formula C17H26ClNO4S B123023 Clethodim Sulfoxide CAS No. 111031-14-2

Clethodim Sulfoxide

Cat. No.: B123023
CAS No.: 111031-14-2
M. Wt: 375.9 g/mol
InChI Key: UABMGBLIZYILDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clethodim Sulfoxide primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the pathways of fatty acid biosynthesis .

Mode of Action

This compound, as a selective herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s metabolic processes.

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a series of downstream effects, including the inhibition of germination and root growth, as well as changes in the enzymatic activity of catalase and ascorbate peroxidase .

Pharmacokinetics

This compound exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours after administration . The principal route of excretion is the urine (87-93%), with a smaller percentage of the radioactivity (9-17%) eliminated in the feces .

Result of Action

The action of this compound leads to several molecular and cellular effects. It demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes are observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .

Action Environment

This compound is highly soluble in water and has a low volatility . Its action, efficacy, and stability can be influenced by environmental factors such as pH, as it is hydrolytically stable at pH 7 and 9, but hydrolysed at pH 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clethodim sulfoxide is synthesized through the oxidation of clethodim. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically occurs in an organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABMGBLIZYILDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clethodim Sulfoxide
Reactant of Route 2
Clethodim Sulfoxide
Reactant of Route 3
Clethodim Sulfoxide
Reactant of Route 4
Clethodim Sulfoxide
Reactant of Route 5
Clethodim Sulfoxide
Reactant of Route 6
Clethodim Sulfoxide
Customer
Q & A

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?

A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.

Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?

A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and this compound are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.

Q3: Why is there a focus on analyzing this compound alongside Clethodim?

A: this compound is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring this compound levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of this compound helps ensure comprehensive risk assessment for Clethodim use.

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